What is Obidoxime chloride and its chemical structure
What is Obidoxime chloride and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obidoxime chloride is a critical antidote for poisoning by organophosphorus compounds, a class of chemicals commonly found in pesticides and nerve agents. As a cholinesterase reactivator, obidoxime chloride plays a vital role in reversing the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system. This technical guide provides an in-depth overview of obidoxime chloride, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and available toxicological data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.
Introduction
Organophosphate (OP) poisoning is a significant global health concern, resulting from accidental or intentional exposure to pesticides and chemical warfare agents. OPs exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. This can result in a range of severe symptoms, including muscle weakness, respiratory distress, seizures, and death.[1][2][3]
The primary treatment for OP poisoning involves the administration of an anticholinergic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE. Obidoxime chloride is a potent bis-pyridinium oxime that has been demonstrated to be an effective AChE reactivator.[4][5] This guide will delve into the technical aspects of obidoxime chloride, providing a detailed understanding of its properties and therapeutic applications.
Chemical Identity and Structure
Obidoxime chloride is the dichloride salt of obidoxime. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,1'-[oxybis(methylene)]bis[4-[(E)-(hydroxyimino)methyl]pyridinium] dichloride | [4] |
| Synonyms | Toxogonin, Toksobidin | [2][4] |
| CAS Number | 114-90-9 | [2] |
| Molecular Formula | C₁₄H₁₆Cl₂N₄O₃ | [6] |
| Molecular Weight | 359.21 g/mol | [6] |
| Appearance | Off-white powder with lumps | [6] |
| Melting Point | 216-219 °C (decomposes) | [6] |
| Solubility | Freely soluble in water. Slightly soluble in DMSO and DMF. | [1][7] |
The chemical structure of obidoxime chloride consists of two pyridinium (B92312) rings connected by an ether linkage. Each pyridinium ring contains an oxime group at the 4-position. This bis-quaternary structure is crucial for its activity as a cholinesterase reactivator.
Chemical Structure of Obidoxime Cation:
Pharmacokinetics
The pharmacokinetic profile of obidoxime chloride has been studied in both healthy volunteers and patients with organophosphate poisoning. The key parameters are summarized below.
| Parameter | Healthy Volunteers | OP Poisoned Patients | Reference |
| Administration Route | Intramuscular (IM), Intravenous (IV) | Intravenous (IV) | [8][9] |
| Time to Peak Plasma Concentration (IM) | 20-40 minutes | - | [8] |
| Elimination Half-life | ~2 hours | Biphasic: t₁/₂(₁) 2.2 h, t₁/₂(₂) 14 h | [8][9] |
| Volume of Distribution | ~0.171 L/kg | V(₁) 0.32 L/kg, V(₂) 0.28 L/kg | [8][9] |
| Clearance | - | Total: 85.4 mL/min, Renal: 69 mL/min | [10] |
| Excretion | Primarily renal; 87% of IM dose excreted in 8 hours | 58-80% of administered dose excreted in urine | [8][10][11] |
Obidoxime is rapidly absorbed after intramuscular injection and is primarily eliminated unchanged by the kidneys. [8]In patients with severe organophosphate poisoning, the elimination half-life can be prolonged, and a biphasic elimination pattern has been observed. [9]
Pharmacodynamics and Efficacy
The primary pharmacodynamic effect of obidoxime chloride is the reactivation of inhibited AChE. Its efficacy is dependent on the specific organophosphate involved.
| Organophosphate | In Vitro Reactivation Efficacy | In Vivo Efficacy | Reference |
| Paraoxon (B1678428) | Highly effective (96.8%) | Effective | [11] |
| Tabun | More effective than HI-6 | Effective | [11][12][13] |
| Sarin | Less effective than HI-6 | Reactivates sarin-inhibited AChE | [11][14][15] |
| Soman (B1219632) | Ineffective | Ineffective | [11] |
| VX | Less effective than other oximes | Some reactivation | [11] |
| Cyclosarin | Unable to sufficiently reactivate | - | [11][15] |
| Methamidophos (B33315) | Effective | Used in clinical cases of methamidophos poisoning | [10][11] |
Obidoxime is particularly effective against poisoning by paraoxon and tabun. [11][12]However, its efficacy is limited against soman due to the rapid "aging" of the enzyme-inhibitor complex. The combination of obidoxime with other oximes, such as HI-6, has been suggested to broaden the spectrum of activity against different nerve agents. [15]
Toxicology
The acute toxicity of obidoxime chloride has been evaluated in various animal models.
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Mouse | Oral | >2240 | [1] |
| Intraperitoneal | 111-150 | [1][16] | |
| Intravenous | 70 | [1] | |
| Intramuscular | 172 | [1] | |
| Subcutaneous | 183 | [16][17] | |
| Rat | Oral | >4000 | [1][6] |
| Intraperitoneal | 110-225 | [1][16] | |
| Intravenous | 133 | [1][6] | |
| Intramuscular | 205 | [16] | |
| Cat | Intravenous | 100 | [16] |
| Intramuscular | 135 | [16] | |
| Rabbit | Intravenous | 100 | [16] |
| Guinea Pig | Intramuscular | 79 | [16] |
Symptoms of overdosage in animals include muscle weakness, paralysis, and respiratory distress. [8]In humans, side effects at therapeutic doses are generally mild but can include a sensation of heat, numbness, and dry mouth. [11]
Experimental Protocols
Synthesis
A general method for the preparation of obidoxime chloride involves the reaction of pyridine-4-aldoxime (B7857832) with bis(chloromethyl) ether. [1] Disclaimer: The following is a generalized workflow and not a detailed, validated protocol. Researchers should consult the primary literature and adapt the procedure with appropriate safety precautions.
High-Performance Liquid Chromatography (HPLC) Analysis
The concentration of obidoxime chloride in biological samples can be determined by reversed-phase HPLC with UV detection. [11][18] General Method:
-
Column: C18 reversed-phase column (e.g., 5 µm, 125x4 mm). [11]* Mobile Phase: A mixture of an aqueous buffer (e.g., containing an ion-pairing agent like 1-heptane sulfonic acid and tetrabutylammonium (B224687) phosphate) and an organic modifier (e.g., methanol). [11][18]* Detection: UV spectrophotometry at approximately 288-301 nm. [7][11]* Internal Standard: A structurally related compound, such as HI-6, can be used for quantification. [11][18]
In Vitro Acetylcholinesterase Reactivation Assay
The ability of obidoxime chloride to reactivate inhibited AChE can be assessed using an in vitro assay, often based on the Ellman method. [11]
References
- 1. Obidoxime Chloride [drugfuture.com]
- 2. What is Obidoxime Chloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]
- 4. Obidoxime - Wikipedia [en.wikipedia.org]
- 5. Obidoxime dichloride | CAS#:114-90-9 | Chemsrc [chemsrc.com]
- 6. OBIDOXIME CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. heyl-berlin.de [heyl-berlin.de]
- 9. Pharmacokinetics of obidoxime in patients poisoned with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of obidoxime in organophosphate poisoning associated with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 12. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Reactivation of nerve agent-inhibited human acetylcholinesterase by obidoxime, HI-6 and obidoxime+HI-6: Kinetic in vitro study with simulated nerve agent toxicokinetics and oxime pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
